2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups including sulfonic acid, amino, and hydroxyethyl sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the reduction of the anthracene to form the dihydro derivative. The amino group is then introduced through a nitration-reduction sequence. The final steps involve the coupling of the hydroxyethyl sulfonyl phenyl group and the formation of the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The anthracene backbone can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like sulfur trioxide. Major products formed from these reactions include anthraquinone derivatives and various substituted anthracenes.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes. The amino and hydroxyethyl sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives such as anthraquinone and 1,8-dihydroxyanthraquinone. Compared to these compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt has unique functional groups that confer distinct chemical and biological properties. For example, the presence of the sulfonic acid group increases its solubility in water, while the hydroxyethyl sulfonyl group enhances its ability to form hydrogen bonds.
Properties
CAS No. |
15225-09-9 |
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Molecular Formula |
C22H17N2NaO8S2 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
sodium;1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O8S2.Na/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26;/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32);/q;+1/p-1 |
InChI Key |
QACOLOLQMZFUBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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